molecular formula C8H7O2- B1230308 Phenylacetate

Phenylacetate

Cat. No. B1230308
M. Wt: 135.14 g/mol
InChI Key: WLJVXDMOQOGPHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylacetate is a monocarboxylic acid anion that is the conjugate base of phenylacetic acid. It has a role as a human metabolite, an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It derives from an acetate. It is a conjugate base of a phenylacetic acid.

Scientific Research Applications

Anticancer Applications

Phenylacetate has been explored for its potential as an anticancer drug, particularly due to its growth-inhibiting and differentiating effects against various cancer cell lines, including hematopoietic and solid tumors. Studies have shown that phenylacetate can induce tumor cell maturation and extend survival in experimental models of brain tumors in rats. It appears to work by inducing cytostasis and reversal of malignant properties, particularly in cultured human glioblastoma cells. This suggests phenylacetate may offer a novel approach to cancer treatment, especially for malignant gliomas and possibly other neoplasms (Samid et al., 1992) (Ram et al., 1994) (Samid et al., 1994).

Effects on Tumor Cell Differentiation

Research indicates that phenylacetate can impact the differentiation of tumor cells. It has been found to affect the growth and differentiation of tumor cells in vitro at concentrations that have been achieved in humans with minimal adverse effects. For instance, it has been shown to induce adipocyte conversion in certain cell cultures without causing neoplastic transformation. This differentiation-inducing property of phenylacetate holds potential for cancer intervention (Samid et al., 1992).

Role in Hematopoietic Neoplasms and Hemoglobinopathies

Phenylacetate has been found to induce erythroid differentiation and fetal hemoglobin production in human leukemic cells. This suggests that phenylacetate, alone or in combination with other drugs, might be an effective approach for treating some hematopoietic neoplasms and severe hemoglobinopathies. The ability of phenylacetate to induce gamma globin gene expression and subsequently accumulate fetal hemoglobin is particularly noteworthy (Samid et al., 1992).

Investigating Glial Metabolism in the Brain

Phenylacetate has been used as a prototype tracer for measuring glial metabolism in the brain. Studies have evaluated its potency in comparison with other tracers like acetate, suggesting its potential utility in this area. The rapid uptake of phenylacetate into the brain and its conversion into other metabolites highlight its relevance in studying brain metabolism (Inoue et al., 2006).

properties

Product Name

Phenylacetate

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

IUPAC Name

2-phenylacetate

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1

InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-]

synonyms

phenylacetate
phenylacetic acid
phenylacetic acid, ammonium salt
phenylacetic acid, calcium salt
phenylacetic acid, cesium salt
phenylacetic acid, lithium salt
phenylacetic acid, mercury salt
phenylacetic acid, potassium salt
phenylacetic acid, rubidium salt
phenylacetic acid, sodium salt
phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd
sodium phenylacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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